N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide
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Overview
Description
N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize sulfonamides, including N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide, is through the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically involves the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale reactions using similar catalytic processes. The scalability of these reactions is exemplified by the formation of N-tert-butyl-2-benzothiazolesulfenamide on a 50 g scale with a high yield .
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Reduction: Catalytic hydrogenation can be employed to reduce the sulfonamide group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide (NBS) is commonly used for bromination reactions.
Catalysts: Palladium and copper catalysts are frequently used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS can yield brominated sulfonamides .
Scientific Research Applications
N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-N-methylbenzenesulfonamide
- N-(benzenesulfonylmethyl)-N-ethylbenzenesulfonamide
- N-(benzenesulfonylmethyl)-N-propylbenzenesulfonamide
Uniqueness
N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-15(21(18,19)14-10-6-3-7-11-14)12-20(16,17)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCOAIZMZOTLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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